2-Methyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
2-Methyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C17H20N6O3S and its molecular weight is 388.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with a 4-methylpiperazin-1-yl group have been found to inhibit sirt6 , a histone deacetylase, which plays a crucial role in DNA repair, metabolism, and lifespan extension .
Mode of Action
It’s suggested that similar compounds interact with their targets (like sirt6) and inhibit their activity . This inhibition could lead to changes in the target’s function, potentially affecting various cellular processes.
Biochemical Pathways
Given that similar compounds inhibit sirt6 , it’s plausible that this compound could affect pathways related to DNA repair, metabolism, and aging, as these are the known functions of SIRT6.
Result of Action
Inhibition of sirt6 by similar compounds could potentially lead to changes in dna repair mechanisms, metabolic processes, and cellular aging .
Biological Activity
2-Methyl-5-((4-methylpiperazin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound with notable biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a thiazolo-triazole core structure, which is critical for its biological activity. The presence of a piperazine moiety and nitrophenyl group enhances its pharmacological profile.
Chemical Formula : C15H19N5O2S
Molecular Weight : 335.41 g/mol
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : In vitro studies demonstrate significant cytotoxic effects against multiple cancer cell lines.
- Antimicrobial Properties : Exhibits activity against both bacterial and fungal strains.
- Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in cancer progression.
Anticancer Activity
Recent studies have shown that this compound displays potent anticancer properties. The compound has been tested against various human cancer cell lines, including:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potency.
The anticancer effects are believed to be mediated through several mechanisms:
- Induction of Apoptosis : The compound activates apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It causes G2/M phase arrest in treated cells, preventing further proliferation.
- Inhibition of Oncogenic Signaling Pathways : Particularly targeting pathways associated with cell survival and proliferation.
Antimicrobial Activity
The compound also shows promising antimicrobial activity against a range of pathogens:
Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 16 | |
Candida albicans | 64 |
These results suggest that the compound could be developed into a broad-spectrum antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of the compound on A549 lung cancer cells. The results indicated that treatment with the compound led to a significant decrease in cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Testing
A separate study assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition at low concentrations compared to standard antibiotics .
Properties
IUPAC Name |
2-methyl-5-[(4-methylpiperazin-1-yl)-(4-nitrophenyl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O3S/c1-11-18-17-22(19-11)16(24)15(27-17)14(21-9-7-20(2)8-10-21)12-3-5-13(6-4-12)23(25)26/h3-6,14,24H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJHCYFUQYOIQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)[N+](=O)[O-])N4CCN(CC4)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.